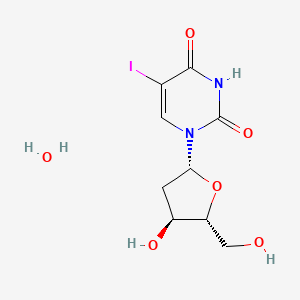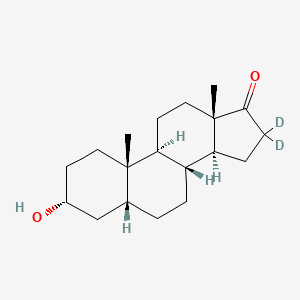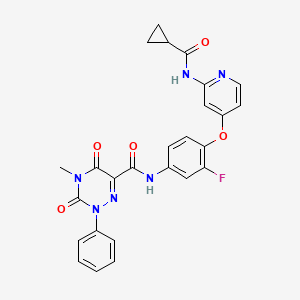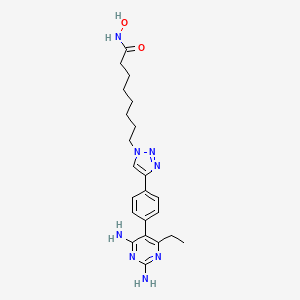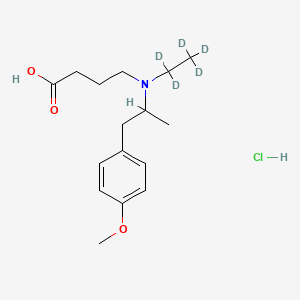
1,2-Dihydrobudesonide-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydrobudesonide-d8: is a deuterated derivative of budesonide, a glucocorticoid used primarily for its anti-inflammatory properties. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific research applications, particularly in the field of pharmacokinetics and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydrobudesonide-d8 involves the incorporation of deuterium atoms into the budesonide molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents (e.g., D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis of budesonide can also lead to the formation of this compound. For example, deuterated lithium aluminum deuteride (LiAlD4) can be used in reduction reactions to introduce deuterium atoms.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
Purification: The final product is purified using techniques such as chromatography to remove any impurities and unreacted starting materials
化学反应分析
Types of Reactions: 1,2-Dihydrobudesonide-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidized Products: Formation of ketones or carboxylic acids.
Reduced Products: Formation of alcohols or alkanes.
Substituted Products: Formation of halogenated or alkylated derivatives
科学研究应用
1,2-Dihydrobudesonide-d8 has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of budesonide in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of budesonide.
Biological Research: Used in studies related to inflammation and immune response due to its glucocorticoid properties.
Medical Research: Investigated for its potential therapeutic effects in conditions such as asthma, Crohn’s disease, and ulcerative colitis.
Industrial Applications: Used in the development of new pharmaceuticals and in quality control processes .
作用机制
1,2-Dihydrobudesonide-d8 exerts its effects through the same mechanism as budesonide. It binds to the glucocorticoid receptor, leading to the activation or repression of target genes involved in the inflammatory response. The binding of the compound to the receptor results in:
Decreased Vasodilation and Permeability: Reduces the movement of leukocytes to sites of inflammation.
Modulation of Gene Expression: Alters the expression of genes involved in the inflammatory process, leading to reduced production of inflammatory mediators such as cytokines and chemokines
相似化合物的比较
Budesonide: The parent compound, used for its anti-inflammatory properties.
Prednisolone: Another glucocorticoid with similar anti-inflammatory effects.
Dexamethasone: A potent glucocorticoid used in various inflammatory and autoimmune conditions.
Uniqueness of 1,2-Dihydrobudesonide-d8:
Deuterium Labeling: The presence of deuterium atoms makes this compound unique, allowing for detailed pharmacokinetic and metabolic studies.
Stability: Deuterium-labeled compounds often exhibit increased stability compared to their non-deuterated counterparts, making them valuable in research
属性
分子式 |
C25H36O6 |
|---|---|
分子量 |
440.6 g/mol |
IUPAC 名称 |
(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C25H36O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h10,16-18,20-22,26,28H,4-9,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D |
InChI 键 |
UEXJIOHTZFZGOQ-SMANYZGRSA-N |
手性 SMILES |
[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)CC[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
规范 SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12408140.png)



![1-[(2'S,3S,4S,4'R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12408154.png)

